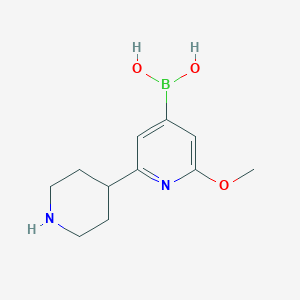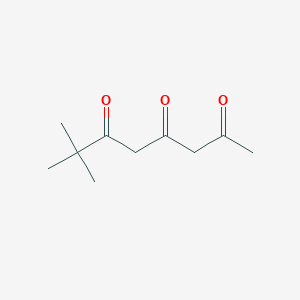
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate is a chemical compound belonging to the class of naphthalene derivatives It is characterized by a naphthalene ring substituted with a methyl ester group at the 2-position and an isopropyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(propan-2-yl)naphthalene-2-carboxylate typically involves the esterification of 6-(propan-2-yl)naphthalene-2-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process while minimizing the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 6-(propan-2-yl)naphthalene-2-carboxylic acid.
Reduction: Formation of 6-(propan-2-yl)naphthalene-2-methanol.
Substitution: Introduction of halogen or nitro groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 6-(propan-2-yl)naphthalene-2-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. For example, in medicinal chemistry, it could inhibit or activate specific enzymes, thereby modulating biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-methylnaphthalene-2-carboxylate
- Methyl 6-ethylnaphthalene-2-carboxylate
- Methyl 6-(tert-butyl)naphthalene-2-carboxylate
Uniqueness
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate is unique due to the presence of the isopropyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar naphthalene derivatives, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101513-13-7 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
methyl 6-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-10(2)11-4-5-13-9-14(15(16)17-3)7-6-12(13)8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
LJVPZIPTHLHTQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)


![2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate](/img/structure/B14079859.png)

![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)

